1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione
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Overview
Description
1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom within the ring system. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione can be synthesized through a multi-step process:
Formation of Ether Structure: The initial step involves the reaction of 2,6-di-tert-butyl-4-methylphenol with an active silicate to form an ether structure.
Esterification Reaction: The product from the first step undergoes esterification with acetic anhydride in the presence of a carbonate.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different spirocyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking.
Material Science: It is utilized in the development of new materials with unique properties.
Pharmaceutical Research: The compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as an enzyme inhibitor and its role in molecular docking studies .
Comparison with Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound is similar in structure but includes tert-butyl groups, which influence its reactivity and applications.
Spirocyclic Ketones: These compounds share the spirocyclic structure but differ in functional groups and reactivity.
Uniqueness: 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione is unique due to its specific spirocyclic structure and the presence of an oxygen atom within the ring system. This structural feature imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-oxaspiro[4.5]deca-6,9-diene-2,8-dione |
InChI |
InChI=1S/C9H8O3/c10-7-1-4-9(5-2-7)6-3-8(11)12-9/h1-2,4-5H,3,6H2 |
InChI Key |
CIZAZAUFIRYVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC(=O)C=C2)OC1=O |
Origin of Product |
United States |
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